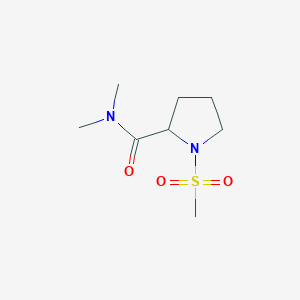![molecular formula C18H20FN B7567855 N-[(3-fluorophenyl)methyl]-1-(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine](/img/structure/B7567855.png)
N-[(3-fluorophenyl)methyl]-1-(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-fluorophenyl)methyl]-1-(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as FMT or FMTAM, and it has been found to have interesting properties that make it useful for a variety of applications.
Mécanisme D'action
The mechanism of action for FMT involves its ability to bind to dopamine receptors in the brain. This binding leads to an increase in dopamine release, which can have a variety of effects on the central nervous system.
Biochemical and Physiological Effects:
FMT has been found to have a variety of biochemical and physiological effects, including an increase in dopamine release, an increase in locomotor activity, and a decrease in body temperature. These effects make it useful for studying the central nervous system and its functions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using FMT in lab experiments is its ability to selectively target dopamine receptors. This makes it useful for studying the dopamine system and its functions. However, one limitation is that FMT is not very water-soluble, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for research involving FMT. One area of interest is in the development of new drugs for the treatment of Parkinson's disease and other conditions that affect the dopamine system. Another area of interest is in the study of the effects of FMT on other neurotransmitter systems in the brain. Additionally, FMT may have potential applications in the field of drug addiction research.
Méthodes De Synthèse
The synthesis method for FMT involves several steps, including the use of reagents such as 3-fluorobenzyl bromide, 1-tetralone, and lithium aluminum hydride. The reaction is typically carried out in a solvent such as tetrahydrofuran, and the resulting product is purified using chromatography.
Applications De Recherche Scientifique
FMT has been studied for its potential use in a variety of scientific research applications. One area of interest is in the study of the central nervous system, where FMT has been found to have an effect on the dopamine system. This makes it useful for studying conditions such as Parkinson's disease and schizophrenia.
Propriétés
IUPAC Name |
N-[(3-fluorophenyl)methyl]-1-(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN/c19-17-9-3-5-14(11-17)12-20-13-16-8-4-7-15-6-1-2-10-18(15)16/h1-3,5-6,9-11,16,20H,4,7-8,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELBYFNHQKRLCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)CNCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Chloro-5-[(2-cyclopent-2-en-1-ylacetyl)amino]benzoic acid](/img/structure/B7567799.png)
![N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B7567801.png)




![5,6-dimethyl-N-[2-(4-methylpiperazin-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7567863.png)
![2-[(5-amino-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B7567869.png)

